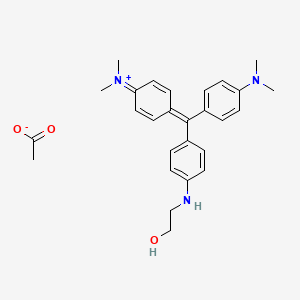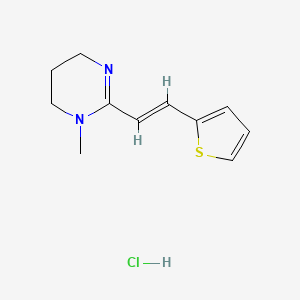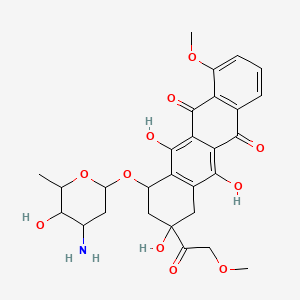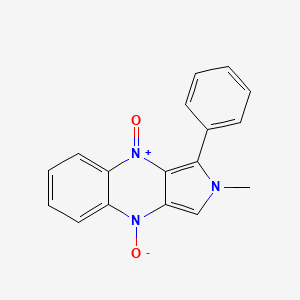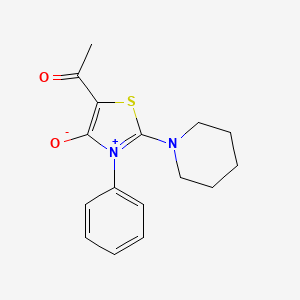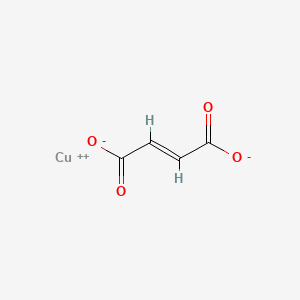
Copper(II) fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) fumarate can be synthesized through the reaction of copper(II) salts with fumaric acid. One common method involves dissolving copper(II) chloride in water and adding fumaric acid under stirring conditions. The reaction typically proceeds at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of solvents and reaction conditions can be optimized to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Copper(II) fumarate undergoes various chemical reactions, including thermal decomposition, reduction, and coordination reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form copper(I) fumarate and eventually metallic copper.
Reduction Reactions: this compound can be reduced using reducing agents such as hydrogen gas or hydrazine, leading to the formation of copper nanoparticles.
Major Products Formed:
Thermal Decomposition: Copper(I) fumarate and metallic copper.
Reduction Reactions: Copper nanoparticles.
Scientific Research Applications
Copper(II) fumarate has several applications in scientific research:
Material Science: this compound is a precursor for the synthesis of copper nanoparticles, which have applications in electronics, sensors, and antimicrobial coatings.
Biological Applications: The compound’s nanozyme activities make it useful in colorimetric detection methods for glucose and epinephrine in human serum.
Mechanism of Action
The mechanism of action of copper(II) fumarate in catalytic and biological applications involves its ability to undergo redox reactions. The copper ions in the compound can alternate between different oxidation states, facilitating electron transfer processes. In biological systems, the compound’s nanozyme activities are attributed to the presence of active copper centers that can catalyze the dissociation of chemical bonds under specific pH conditions .
Comparison with Similar Compounds
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) succinate
Comparison: Copper(II) fumarate is unique due to its fumarate ligand, which provides distinct structural and electronic properties compared to other copper(II) carboxylates. For instance, this compound does not undergo anion isomerization during thermal decomposition, unlike copper(II) maleate .
Properties
CAS No. |
27405-89-6 |
|---|---|
Molecular Formula |
C4H2CuO4 |
Molecular Weight |
177.60 g/mol |
IUPAC Name |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI Key |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


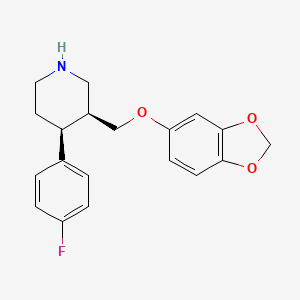
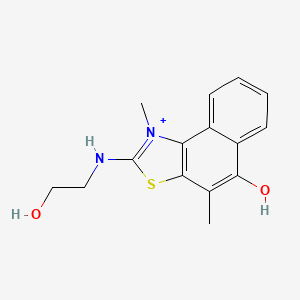
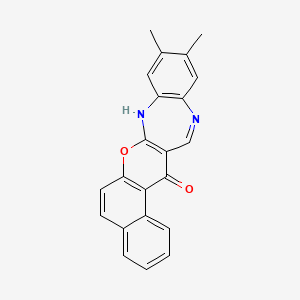
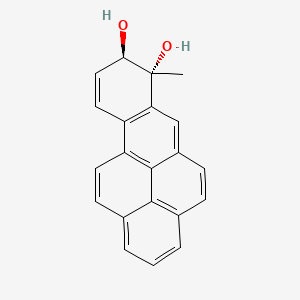
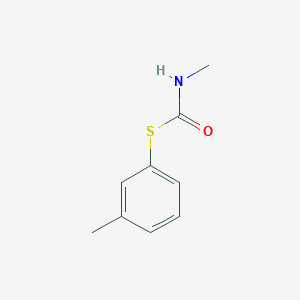
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

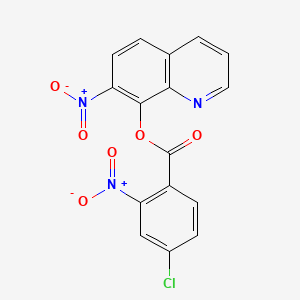
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
